1-Methylhydantoin
Overview
Description
N-Methylhydantoin is a small molecular weight polar substance, known as a degradation product of creatinine by bacteria. It is a derivative of hydantoin, specifically an imidazolidine-2,4-dione with a methyl group attached to the nitrogen atom. This compound has various applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
1-Methylhydantoin (1-MH) primarily targets inflammatory pathways in the body . It interacts with cyclooxygenases-1 (COX-1) and cyclooxygenases-2 (COX-2) , which are key enzymes involved in the inflammatory response. These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
1-MH exerts its anti-inflammatory activity by inhibiting the release of Nitric Oxide (NO) , Tumor Necrosis Factor-alpha (TNF-α) , and Interleukin-1 beta (IL-1β) . These are key mediators of the inflammatory response, and their inhibition leads to a reduction in inflammation . Additionally, 1-MH has been shown to inhibit the activity of COX enzymes, further contributing to its anti-inflammatory effects .
Biochemical Pathways
1-MH affects the inflammatory pathways in the body. It inhibits the synthesis of prostaglandins by blocking the activity of COX enzymes . This leads to a decrease in the production of inflammatory mediators such as NO, TNF-α, and IL-1β . Additionally, 1-MH is involved in the creatinine metabolic pathway . It is produced from creatinine through the action of the enzyme creatinine deiminase .
Result of Action
The primary result of 1-MH’s action is the reduction of inflammation . By inhibiting the release of inflammatory mediators and blocking the activity of COX enzymes, 1-MH can alleviate symptoms of inflammation . For instance, it has been shown to alleviate xylene-induced ear edema in mice in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
1-Methylhydantoin interacts with several enzymes and proteins. For instance, it is involved in the metabolism of creatinine, a waste product generated from muscle metabolism . The compound is converted by creatinine deiminase, an enzyme that selectively converts creatinine, producing N-methylhydantoin .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to have anti-inflammatory activity, inhibiting the release of nitric oxide (NO) and reducing the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in RAW264.7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to bind to cyclooxygenases (COX), enzymes involved in the inflammatory response . This binding interaction can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its combustion energy and standard molar enthalpy of formation have been determined using static bomb combustion calorimetry and thermogravimetry . These studies provide insights into the compound’s stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to alleviate xylene-induced ear edema in mice in a dose-dependent manner . At high doses, its ear swelling inhibition rate was as high as 52.08% .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is a part of the metabolic pathway of creatinine via 5-hydroxy-1-methylhydantoin . It interacts with enzymes such as creatinine deiminase in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylhydantoin can be synthesized through the hydrolysis of creatinine by the enzyme creatinine iminohydrolase (EC 3.5.4.21), which converts creatinine to ammonia and N-methylhydantoin . Another method involves the reaction of N-methylimidazolidine-2,4-dione with water in the presence of ATP, catalyzed by the enzyme N-methylhydantoinase (EC 3.5.2.14) .
Industrial Production Methods
Industrial production of N-Methylhydantoin typically involves the enzymatic hydrolysis of creatinine or the chemical synthesis from hydantoin derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methylhydantoin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: Substitution reactions, particularly halogenation, can produce N-halogenated derivatives such as dichlorodimethylhydantoin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various N-halogenated derivatives, which are used in disinfectant and biocide products .
Scientific Research Applications
N-Methylhydantoin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role as a bacterial metabolite and its effects on biological systems.
Comparison with Similar Compounds
N-Methylhydantoin is compared with other similar compounds, such as:
Hydantoin: The parent compound, which lacks the methyl group on the nitrogen atom.
Dichlorodimethylhydantoin (DCDMH): A halogenated derivative used as a disinfectant.
Bromochlorodimethylhydantoin (BCDMH): Another halogenated derivative with similar applications.
Dibromodimethylhydantoin (DBDMH): Used in biocide products.
N-Methylhydantoin is unique due to its specific structure and the presence of the methyl group, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYBFKMFHLPQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210595 | |
Record name | 1-Methylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methylhydantoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
616-04-6 | |
Record name | 1-Methylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Methylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyldiazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0546H9UR1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methylhydantoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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